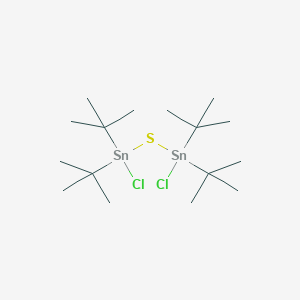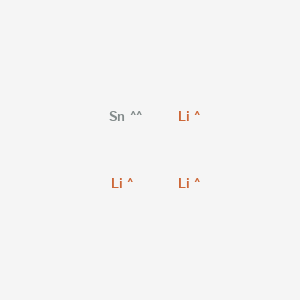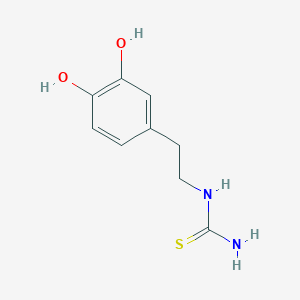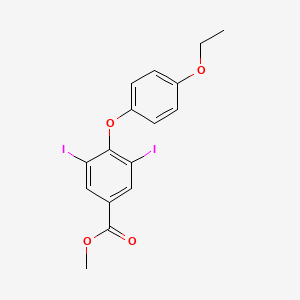![molecular formula C14H16O3 B14242609 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- CAS No. 367487-95-4](/img/structure/B14242609.png)
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- is an organic compound with the molecular formula C13H14O3 It is a derivative of butenone, featuring an acetyloxy group and a 4-methylphenyl group attached to the butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- typically involves the reaction of 3-buten-2-one with acetic anhydride and a 4-methylphenylmethyl group under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium acetate to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Buten-2-one, 3-[(acetyloxy)methyl]-4-phenyl-
- 4-Phenyl-3-buten-2-one
- 3-Buten-2-one, 3-methyl-4-phenyl-
Uniqueness
3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]- is unique due to the presence of both an acetyloxy group and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
367487-95-4 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
[2-methylidene-1-(4-methylphenyl)-3-oxobutyl] acetate |
InChI |
InChI=1S/C14H16O3/c1-9-5-7-13(8-6-9)14(17-12(4)16)10(2)11(3)15/h5-8,14H,2H2,1,3-4H3 |
Clé InChI |
UQNSFQOHOKDDIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=C)C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)




![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)


![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)

![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
